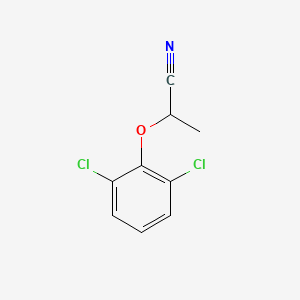

2-(2,6-Dichlorophenoxy)propanenitrile

描述

Contextualizing the Significance of 2-(2,6-Dichlorophenoxy)propanenitrile within Modern Organic Synthesis

The significance of this compound in modern organic synthesis can be inferred from the well-established roles of its constituent chemical features. Dichlorinated aromatic compounds are integral building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. The chlorine substituents can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

The nitrile group is a particularly versatile functional group in organic synthesis. It can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted to various other functional groups, making it a valuable precursor for a wide range of more complex molecules. The transformation of nitriles into chiral carboxylic acids is a key step in the synthesis of many biologically active compounds. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 78302-27-9 |

| Molecular Formula | C₉H₇Cl₂NO |

| Molecular Weight | 216.06 g/mol |

Overview of Foundational Research on Phenoxypropanenitrile Derivatives

Foundational research into phenoxypropanenitrile derivatives has been significantly driven by the discovery of their potent biological activities, particularly as herbicides. The broader class of aryloxyphenoxypropionate herbicides, which share a similar structural core, are known to be effective against a variety of grass weeds. jlu.edu.cn These compounds typically act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible plants, a mechanism of action that is distinct from many other classes of herbicides. wikipedia.org

The synthesis of the core phenoxy ether linkage in these molecules is often achieved through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgwvu.edu This classic organic reaction involves the reaction of a phenoxide with an alkyl halide to form an ether. In the context of this compound, this would likely involve the reaction of 2,6-dichlorophenol (B41786) with a 2-halopropanenitrile.

Furthermore, research into related compounds, such as 2-(4-aryloxyphenoxy)propionamides, has demonstrated that modifications to the phenoxy and aryl portions of the molecule can lead to compounds with significant herbicidal activity. This highlights the importance of the phenoxypropanenitrile scaffold as a template for the design and synthesis of new agrochemicals. The development of asymmetric synthesis methods for these types of compounds is also an active area of research, as the biological activity of chiral molecules is often dependent on their stereochemistry. nih.govrsc.org

Structure

3D Structure

属性

IUPAC Name |

2-(2,6-dichlorophenoxy)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c1-6(5-12)13-9-7(10)3-2-4-8(9)11/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAFCZRTKFHCGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)OC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78302-27-9 | |

| Record name | 2-(2,6-dichlorophenoxy) propionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2,6 Dichlorophenoxy Propanenitrile

Established Reaction Pathways for Nitrile Formation

The creation of the propanenitrile moiety attached to the dichlorophenoxy group can be achieved through several reliable organic chemistry reactions. These methods primarily involve building the carbon skeleton and then introducing or forming the nitrile functional group.

A primary and widely practiced method for forming the ether linkage is through nucleophilic substitution. In this context, the sodium or potassium salt of 2,6-dichlorophenol (B41786), acting as a potent nucleophile, is reacted with a suitable three-carbon electrophile bearing a leaving group. A common substrate is a 2-halopropanenitrile, such as 2-chloropropanenitrile. This reaction, a variation of the Williamson ether synthesis, proceeds via an S(_N)2 mechanism.

Alternatively, a Michael addition pathway can be employed. In this approach, the 2,6-dichlorophenoxide anion adds to the β-carbon of acrylonitrile (B1666552). The resulting intermediate carbanion is then protonated to yield the final 2-(2,6-dichlorophenoxy)propanenitrile product. The choice of solvent and base is critical in these reactions to ensure high yields and minimize side reactions.

Table 1: Components in Nucleophilic Substitution for this compound Synthesis

| Component Role | Example Compound | Purpose |

|---|---|---|

| Nucleophile Precursor | 2,6-Dichlorophenol | Provides the dichlorophenoxy moiety. |

| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | Deprotonates the phenol (B47542) to form the active nucleophile (phenoxide). |

| Electrophile | 2-Chloropropanenitrile or Acrylonitrile | Provides the propanenitrile backbone. |

| Solvent | Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF) | Provides a medium for the reaction to occur. rsc.org |

Beyond the direct use of acrylonitrile derivatives, other precursors can be strategically employed to construct the propanenitrile portion of the molecule. One such strategy involves starting with 2-(2,6-dichlorophenoxy)propanoic acid. This acid can be converted to the corresponding primary amide, 2-(2,6-dichlorophenoxy)propanamide. The amide then serves as a direct precursor to the nitrile through a dehydration reaction.

Another potential route could involve the Mitsunobu reaction. This powerful reaction allows for the conversion of alcohols to a variety of other functional groups. In this scenario, 2,6-dichlorophenol could be reacted with a lactate (B86563) derivative (e.g., ethyl lactate) in the presence of triphenylphosphine (B44618) (PPh₃) and a diazodicarboxylate like diethyl azodicarboxylate (DEAD). This would form an ester, which could then be converted to the nitrile through a multi-step sequence involving amidation and dehydration.

The final step in forming the nitrile group often involves a dehydration reaction. rsc.org This is a fundamental transformation in organic synthesis where a water molecule is eliminated from a precursor molecule. au.dk When the precursor is a primary amide, such as 2-(2,6-dichlorophenoxy)propanamide, a variety of dehydrating agents can be used to effect the transformation to the nitrile.

The choice of reagent can depend on the scale of the reaction and the presence of other functional groups in the molecule. rsc.org These reactions typically proceed by activating the amide oxygen, making it a good leaving group, followed by elimination to form the carbon-nitrogen triple bond.

Table 2: Common Dehydrating Agents for Amide to Nitrile Conversion

| Dehydrating Agent | Formula | Typical Conditions |

|---|---|---|

| Phosphorus Pentoxide | P₂O₅ | Heating, often neat or in a high-boiling solvent. |

| Thionyl Chloride | SOCl₂ | Often used with a base like pyridine (B92270) at or below room temperature. |

| Trifluoroacetic Anhydride | (CF₃CO)₂O | Used with a base (e.g., pyridine or triethylamine) in an inert solvent. |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | Can be used as a dehydrating agent in certain contexts. rsc.org |

Stereoselective Synthesis of Enantiomeric Forms of this compound

The carbon atom attached to both the nitrile group and the oxygen atom in this compound is a stereocenter. Therefore, the molecule can exist as two non-superimposable mirror images, or enantiomers. Stereoselective synthesis aims to produce a single enantiomer in excess, a critical consideration in the development of biologically active molecules. msu.edu

Achieving enantiomeric enrichment requires the introduction of chirality into the reaction sequence. youtube.com This can be accomplished in several ways:

Use of Chiral Precursors: One of the most straightforward methods is to start with an enantiomerically pure precursor from the "chiral pool." For example, using (R)- or (S)-2-chloropropanenitrile or an enantiomerically pure lactate derivative would transfer the existing chirality to the final product.

Chiral Catalysts: A chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomeric transition state over the other. msu.edu In the context of a Michael addition of 2,6-dichlorophenol to acrylonitrile, a chiral Lewis acid or a chiral phase-transfer catalyst could be employed to induce asymmetry.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed. For instance, a chiral alcohol could be used to form a chiral ester of 2-(2,6-dichlorophenoxy)propanoic acid, which could then be used to direct subsequent reactions before being converted to the nitrile.

While specific studies on the asymmetric synthesis of this compound are not widely documented, principles of asymmetric induction from related systems provide valuable insight. wikipedia.org Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst preferentially favors the formation of one enantiomer or diastereomer. youtube.com

For example, studies on other nucleophilic additions to prochiral centers have demonstrated the effectiveness of chiral phase-transfer catalysts. rsc.org In the reaction of certain nitriles in a two-phase system, chiral ammonium (B1175870) salts have been shown to induce enantioselectivity, with optical yields being significantly increased when the catalyst is bound to a polymeric support. rsc.org This principle could be applied to the alkylation of 2,6-dichlorophenol with 2-halopropanenitrile, where a chiral catalyst could differentiate between the two faces of the reacting electrophile or nucleophile, leading to an excess of one enantiomer. Such methods are economically desirable for asymmetric synthesis. wikipedia.org

Optimization of Reaction Conditions and Process Parameters

The successful synthesis of this compound hinges on the meticulous control of reaction conditions to maximize product yield and purity while minimizing side reactions. Key parameters that are typically optimized include the choice of solvents and catalytic systems, as well as temperature, pressure, and the stoichiometry of the reactants.

Influence of Solvents and Catalytic Systems on Reaction Efficiency

The selection of an appropriate solvent is critical in the Williamson ether synthesis as it influences the solubility of the reactants and the rate of the reaction. For the synthesis of phenoxypropanenitriles, polar aprotic solvents are often favored as they can dissolve the ionic intermediates without participating in the reaction.

Phase-transfer catalysis (PTC) is a particularly effective technique to enhance the reaction rate and efficiency in a biphasic system. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs. This methodology can lead to higher yields, milder reaction conditions, and reduced reaction times.

Table 1: Illustrative Influence of Solvents and Catalysts on Williamson Ether Synthesis of Aryl Ethers

| Solvent System | Catalyst | Reactants | Temperature (°C) | Yield (%) |

| Toluene/Water | Tetrabutylammonium bromide | 2,6-Dichlorophenol, 2-Bromopropanenitrile, NaOH | 80 | High |

| Acetonitrile | Potassium Carbonate | 2,6-Dichlorophenol, 2-Bromopropanenitrile | Reflux | Moderate to High |

| N,N-Dimethylformamide (DMF) | Sodium Hydride | 2,6-Dichlorophenol, 2-Bromopropanenitrile | Room Temp to 60 | High |

| Dichloromethane (B109758)/Water | Benzyltriethylammonium chloride | 2,6-Dichlorophenol, 2-Bromopropanenitrile, KOH | 40 | Good |

Temperature, Pressure, and Stoichiometric Control for Yield Enhancement

Temperature plays a crucial role in the reaction kinetics. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to undesired side reactions, such as the elimination of the alkyl halide or decomposition of the product. Therefore, an optimal temperature range must be determined experimentally.

The reaction is typically carried out at atmospheric pressure. The stoichiometry of the reactants is another key factor to control. Using a slight excess of the alkylating agent, 2-bromopropanenitrile, can help to drive the reaction to completion. However, a large excess should be avoided to minimize the formation of byproducts and to simplify the purification process. The concentration of the base used to deprotonate the phenol is also critical; a sufficient amount is needed to ensure complete formation of the phenoxide, but an excess can promote side reactions.

Table 2: Representative Effects of Temperature and Stoichiometry on Ether Synthesis Yield

| Temperature (°C) | Molar Ratio (Phenol:Alkyl Halide:Base) | Reaction Time (h) | Yield (%) |

| 50 | 1 : 1.1 : 1.2 | 12 | 75 |

| 80 | 1 : 1.1 : 1.2 | 6 | 90 |

| 100 | 1 : 1.1 : 1.2 | 4 | 85 (with increased byproducts) |

| 80 | 1 : 1.5 : 1.2 | 6 | 92 (with more unreacted alkyl halide) |

| 80 | 1 : 1.1 : 2.0 | 6 | 88 (with potential for side reactions) |

Note: This table represents general trends in Williamson ether synthesis and is intended for illustrative purposes. Optimal conditions for the synthesis of this compound would require specific experimental validation.

Advanced Purification and Isolation Methodologies in Synthetic Protocols

Following the completion of the reaction, the crude product mixture contains the desired this compound, unreacted starting materials, the catalyst, salts, and potentially byproducts. A multi-step purification process is therefore necessary to isolate the target compound with high purity.

The initial work-up typically involves quenching the reaction mixture, followed by extraction with a suitable organic solvent. The organic layer is then washed with water and brine to remove inorganic salts and water-soluble impurities.

For the purification of the final product, several advanced techniques can be employed:

Crystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling. For compounds like this compound, a solvent system of ethanol-water or hexane-ethyl acetate (B1210297) might be effective.

Column Chromatography: For mixtures that are difficult to separate by crystallization, silica (B1680970) gel column chromatography is a powerful tool. A suitable eluent system (a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate) is used to separate the components of the mixture based on their differing affinities for the stationary phase (silica gel).

Distillation: If the product is a high-boiling liquid, vacuum distillation can be used to separate it from non-volatile impurities.

The purity of the final product is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Comparison of Purification Methodologies for Phenoxypropanenitriles

| Purification Method | Principle | Advantages | Disadvantages |

| Recrystallization | Differential solubility at varying temperatures | High purity for crystalline solids, scalable | Not suitable for oils or amorphous solids, potential for product loss in mother liquor |

| Column Chromatography | Differential adsorption on a stationary phase | High resolution for complex mixtures, applicable to a wide range of compounds | Can be time-consuming and require large volumes of solvent, not always practical for large-scale production |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure | Effective for purifying liquids, can remove non-volatile impurities | Not suitable for thermally unstable compounds, requires specialized equipment |

Chemical Reactivity and Mechanistic Investigations of 2 2,6 Dichlorophenoxy Propanenitrile

Transformations of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group in 2-(2,6-dichlorophenoxy)propanenitrile is a site of significant reactivity, allowing for its conversion into various other functional groups, including carboxylic acids, iminoethers, and amines.

Hydrolysis Pathways and Characterization of Carboxylic Acid Products

The hydrolysis of nitriles to carboxylic acids is a well-established transformation that can proceed under either acidic or basic conditions. While specific studies on the hydrolysis of this compound are not extensively detailed in the available literature, the general mechanism involves the initial hydration of the nitrile to form an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid.

Under acidic conditions, the nitrile is heated with an aqueous acid, such as hydrochloric acid, to yield 2-(2,6-dichlorophenoxy)propanoic acid and the corresponding ammonium (B1175870) salt. The reaction proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water.

Conversely, alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide. This process yields the sodium salt of the carboxylic acid and ammonia (B1221849) gas. To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified.

A study on the hydrolysis of a related compound, 2,6-difluorobenzonitrile, in high-temperature liquid water demonstrated that the reaction proceeds through the formation of 2,6-difluorobenzamide (B103285) as an intermediate, which is then hydrolyzed to 2,6-difluorobenzoic acid. This supports the two-step hydrolysis mechanism. researchgate.net

Table 1: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Intermediate | Final Product |

| Acidic | Dilute HCl, Heat | 2-(2,6-Dichlorophenoxy)propanamide | 2-(2,6-Dichlorophenoxy)propanoic acid |

| Basic | NaOH solution, Heat | 2-(2,6-Dichlorophenoxy)propanamide | Sodium 2-(2,6-dichlorophenoxy)propanoate |

Pinner Reaction and Subsequent Iminoether Formation

The Pinner reaction provides a classic method for converting nitriles into iminoethers (also known as imino esters). This acid-catalyzed reaction involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride.

For this compound, the Pinner reaction with ethanol (B145695) would proceed as follows:

Protonation of the Nitrile: The nitrile nitrogen is protonated by hydrogen chloride, forming a highly electrophilic nitrilium ion.

Nucleophilic Attack by Alcohol: The alcohol (ethanol) acts as a nucleophile and attacks the carbon of the nitrilium ion.

Formation of the Pinner Salt: This results in the formation of an imino ether hydrochloride salt, often referred to as a Pinner salt. In this specific case, the product is 2-(2,6-dichlorophenoxy)propionimido acid ethylester hydrochloride.

This reaction is a key step in the synthesis of the pharmaceutical agent Lofexidine (B1675026). google.comgoogle.com In this synthesis, this compound is treated with ethanol and hydrogen chloride at 0°C in chloroform (B151607) to form the corresponding iminoether hydrochloride. google.comgoogle.com This intermediate is then cyclized with 1,2-diaminoethane to produce Lofexidine. google.comgoogle.com

Table 2: Pinner Reaction of this compound

| Reactants | Reagents | Solvent | Temperature | Product |

| This compound, Ethanol | Anhydrous HCl | Chloroform | 0°C | 2-(2,6-Dichlorophenoxy)propionimido acid ethylester hydrochloride |

Reduction Reactions and Amine Derivative Synthesis

The nitrile group can be reduced to a primary amine, a transformation of significant synthetic utility. This can be achieved through various methods, most commonly catalytic hydrogenation or with the use of metal hydride reagents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). The reaction typically requires elevated pressure and temperature. The hydrogenation of nitriles is a primary industrial route for the production of amines. However, over-reduction can sometimes lead to the formation of secondary and tertiary amines as byproducts. researchgate.net

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent.

While specific literature detailing the reduction of this compound is scarce, studies on similar aromatic nitriles provide insight into the expected reactivity. For instance, the reduction of various benzonitriles to their corresponding benzylamines has been successfully achieved using diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride. ufp.pt This method has shown high yields, particularly for nitriles bearing electron-withdrawing groups. ufp.pt

Reactivity at the Phenoxy Ether Linkage

The ether linkage in this compound, while generally stable, can be cleaved under specific conditions. Additionally, the aromatic ring offers a site for potential functionalization.

Cleavage Reactions and Phenol (B47542) Regeneration Strategies

The cleavage of aryl ethers is an important transformation in organic synthesis, often employed as a deprotection strategy. A common and effective reagent for this purpose is boron tribromide (BBr₃).

The mechanism of BBr₃-mediated ether cleavage involves the initial formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This coordination weakens the carbon-oxygen bond. Subsequent cleavage can occur through different pathways depending on the nature of the groups attached to the ether oxygen. For aryl alkyl ethers, the cleavage typically occurs at the alkyl-oxygen bond, yielding a phenol and an alkyl bromide after workup. nih.gov

Computational studies have elucidated the mechanism, suggesting that for aryl methyl ethers, the reaction can proceed through a pathway involving charged intermediates, and that one equivalent of BBr₃ can cleave up to three equivalents of the ether. core.ac.ukmasterorganicchemistry.com The reaction is usually performed in an inert solvent like dichloromethane (B109758) at low temperatures. nih.gov

Ether Functionalization and Derivatization

The dichlorinated phenyl ring of this compound is subject to electrophilic aromatic substitution, although the two chlorine atoms are deactivating and ortho-, para-directing. The existing substitution pattern, however, means that the remaining positions on the aromatic ring (positions 3, 4, and 5) are available for substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The introduction of further substituents onto the aromatic ring would modify the electronic and steric properties of the molecule, potentially leading to derivatives with different chemical and biological activities. The directing effects of the existing ether and chloro substituents would influence the position of the incoming electrophile. The ether group is an activating, ortho-, para-director, while the chlorine atoms are deactivating, ortho-, para-directors. The interplay of these effects would determine the regioselectivity of the substitution reaction.

Electrophilic and Nucleophilic Substitutions on the Dichlorinated Aromatic Ring

The presence of two chlorine atoms on the aromatic ring of this compound profoundly influences its reactivity towards both electrophiles and nucleophiles. These halogen substituents are deactivating yet ortho-, para-directing in electrophilic aromatic substitution reactions, a characteristic that dictates the position of incoming electrophiles. Conversely, in nucleophilic aromatic substitution, the electron-withdrawing nature of the chlorine atoms activates the ring for attack by nucleophiles.

Regioselectivity and Electronic Effects of Chlorine Substituents

The regiochemical outcome of substitution reactions on the 2,6-dichlorophenoxy group is a direct consequence of the interplay between the inductive and resonance effects of the chlorine atoms.

Electrophilic Substitution:

Chlorine is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack by reducing its electron density. However, the lone pairs of electrons on the chlorine atoms can be donated to the aromatic ring through resonance (+R effect), which increases the electron density at the ortho and para positions. ncats.ionih.govresearchgate.net While the inductive effect generally outweighs the resonance effect, making the ring less reactive than benzene (B151609), the resonance effect directs incoming electrophiles to the positions ortho and para to the chlorine atoms. nih.govyoutube.com

In the case of this compound, the two chlorine atoms are situated at positions 2 and 6. This substitution pattern means that the position para to the ether linkage (position 4) is the most likely site for electrophilic attack. The positions ortho to the ether linkage (and meta to the chlorine atoms) are less favored. Research on similar 2,6-dihaloacetanilides has shown that nitration, a common electrophilic substitution, can be influenced by steric hindrance from the halogen atoms, sometimes leading to substitution at the meta position relative to the activating group.

Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position of Substitution | Electronic Effect of Chlorine | Steric Hindrance | Predicted Outcome |

| 4 (para to ether) | Resonance stabilization | Low | Major Product |

| 3, 5 (meta to ether) | No resonance stabilization | Low | Minor or no product |

Nucleophilic Aromatic Substitution:

For nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring must be activated by electron-withdrawing groups. The two chlorine atoms in this compound serve this purpose, making the ring susceptible to attack by strong nucleophiles. The generally accepted mechanism involves the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.

The positions ortho and para to the electron-withdrawing groups are the most activated towards nucleophilic attack. In this molecule, the carbon atoms bearing the chlorine atoms (positions 2 and 6) are the sites of substitution. The incoming nucleophile will replace one of the chlorine atoms. The presence of two activating chlorine atoms enhances the reactivity of the ring towards nucleophilic displacement.

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic studies on the reactions of this compound are not extensively available in the public domain. However, general principles of physical organic chemistry allow for predictions regarding the energetics and rates of its substitution reactions.

Kinetic Considerations:

The rate of electrophilic aromatic substitution on the dichlorinated ring is expected to be significantly slower than that of benzene due to the deactivating inductive effect of the two chlorine atoms. nih.gov The activation energy for the formation of the sigma complex (the rate-determining step) would be higher.

For nucleophilic aromatic substitution, the reaction rate is dependent on the concentration of both the substrate and the nucleophile, as well as the temperature. The presence of two electron-withdrawing chlorine atoms would be expected to increase the rate of nucleophilic substitution compared to a monochlorinated or non-halogenated analogue.

Thermodynamic Considerations:

Similarly, nucleophilic aromatic substitution reactions that result in the displacement of a good leaving group like chloride are generally thermodynamically favorable. The stability of the resulting product and the displaced chloride ion contribute to a negative ΔG.

Further experimental studies, such as calorimetry and reaction rate analysis under varying conditions, would be necessary to establish precise thermodynamic and kinetic parameters for the reactions of this compound.

Applications of 2 2,6 Dichlorophenoxy Propanenitrile As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The principal application of 2-(2,6-Dichlorophenoxy)propanenitrile lies in its function as a key building block for more complex molecular architectures, most notably in the synthesis of lofexidine (B1675026).

This compound serves as a crucial intermediate in several synthetic pathways to lofexidine, a medication used to manage the symptoms of opioid withdrawal. epo.orggoogle.com One established method involves the reaction of 2,6-dichlorophenol (B41786) with 2-bromopropionitrile, which yields this compound. epo.orggoogle.com This intermediate is then subjected to a series of reactions to construct the final imidazoline (B1206853) ring system of lofexidine.

A common synthetic route involves the conversion of the nitrile group into an imidate ester, followed by cyclization with ethylenediamine (B42938) to form the lofexidine core. Specifically, the nitrile is treated with ethanol (B145695) in the presence of hydrogen chloride to form the corresponding ethyl imidate hydrochloride. This intermediate is then reacted with 1,2-diaminoethane to yield 2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene, which is lofexidine.

Alternative approaches to lofexidine sometimes bypass the explicit isolation of this compound, opting instead to generate a related precursor, such as ethyl 2-(2,6-dichlorophenoxy)propionate, which is then converted to lofexidine. epo.orggoogle.comwipo.int However, the nitrile intermediate remains a cornerstone in several documented syntheses.

While the synthesis of lofexidine is well-documented, detailed research on the specific use of this compound in the systematic synthesis of a wide range of lofexidine analogues is not extensively reported in publicly available literature. The synthesis of such analogues would likely involve modifications of the dichlorophenyl ring, the ethyl bridge, or the imidazoline moiety, potentially starting from derivatives of this compound.

| Precursor | Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 2,6-Dichlorophenol | 2-Bromopropionitrile | This compound | Lofexidine | google.com, epo.org |

| (+)-2-(2,6-dichlorophenoxy)-propionic acid ethylester | Ammonia (B1221849), Titanium tetrachloride/tetrahydrofuran complex, 4-methyl-morpholine | (+)-2-(2,6-dichlorophenoxy)-propionic acid nitrile | Levlofexidine |

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, carboxylic acids, amides, and ketones. These transformations are fundamental in the synthesis of many biologically active compounds. However, specific examples of the use of this compound as a starting material for other biologically active molecules beyond lofexidine and its direct derivatives are not well-documented in the scientific literature. In principle, the nitrile group of this compound could be hydrolyzed to the corresponding carboxylic acid or reduced to the amine, which could then serve as precursors for a range of other compounds.

Utility in Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond-forming reactions are central to organic synthesis. While the potential exists for this compound to participate in such reactions, specific documented examples are scarce.

Organometallic coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds. These reactions typically involve an organometallic reagent and an organic halide or triflate. The 2,6-dichlorophenyl moiety of this compound contains two chlorine atoms that could potentially participate in cross-coupling reactions. However, the reactivity of aryl chlorides in such reactions is generally lower than that of aryl bromides or iodides, often requiring specific catalysts and conditions. There is a lack of specific published research detailing the participation of this compound in organometallic coupling reactions.

The Knoevenagel condensation is a reaction between an active methylene (B1212753) compound and a carbonyl compound to form a new carbon-carbon double bond. acgpubs.orgnih.gov For this compound to participate as the active methylene component, deprotonation at the carbon alpha to the nitrile group would be required. The acidity of this proton is influenced by the electron-withdrawing nature of the nitrile group. However, there are no specific examples in the literature of this compound being used in Knoevenagel condensations or related alkene syntheses.

Development of Novel Heterocyclic Ring Systems from this compound

The nitrile functionality is a common precursor for the synthesis of various nitrogen-containing heterocyclic rings. For instance, nitriles can react with dinucleophiles to form heterocycles. The synthesis of lofexidine, which involves the reaction of the nitrile-derived imidate with ethylenediamine to form an imidazoline ring, is a prime example of this.

Theoretically, this compound could be utilized in the synthesis of other heterocyclic systems such as pyridines, pyrimidines, or triazoles, depending on the reaction partners and conditions. However, beyond its established role in the synthesis of the imidazoline ring of lofexidine, there is a lack of specific research demonstrating the use of this compound for the development of other novel heterocyclic ring systems.

Application as a Chiral Building Block in Asymmetric Synthesis

A comprehensive review of scientific literature and chemical databases does not yield specific examples of this compound being directly utilized as a chiral building block in asymmetric synthesis. Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule during synthesis, transferring their chirality to the final product. Asymmetric synthesis aims to create stereochemically defined molecules, which is crucial in fields such as pharmaceutical development, where the chirality of a drug can significantly impact its efficacy and safety.

While this compound is a known chemical intermediate, its application as a starting material for the enantioselective synthesis of chiral compounds is not documented in available research. Asymmetric synthesis typically involves several established strategies, including the use of chiral catalysts, chiral auxiliaries, or starting with a "chiral pool" of naturally occurring enantiopure molecules.

For instance, in the synthesis of structurally related chiral molecules, such as the pharmaceutical agent Lofexidine, the chiral center is established using precursors like chirally pure ethyl lactate (B86563) rather than this compound. This suggests that for molecules containing the 2-(2,6-dichlorophenoxy)propyl moiety, other synthetic routes that introduce the chiral center from a different, well-established chiral source are preferred.

Due to the lack of documented applications of this compound as a chiral building block, no research findings or data tables on its use in asymmetric synthesis can be provided.

Advanced Characterization and Computational Studies of 2 2,6 Dichlorophenoxy Propanenitrile

Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques provide fundamental insights into the molecular structure and functional groups present in 2-(2,6-dichlorophenoxy)propanenitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for complete structural assignment and the detection of any impurities.

In a typical ¹H NMR spectrum, the proton on the chiral carbon (CH-CN) is expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl (CH₃) protons would correspondingly appear as a doublet. The three protons on the dichlorophenyl ring would exhibit a more complex splitting pattern, typically as two doublets and one triplet, reflecting their distinct chemical environments and coupling relationships. The integration of these signals confirms the number of protons in each environment.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including the nitrile carbon, the carbons of the aromatic ring, the chiral methine carbon, and the methyl carbon. The chemical shifts are indicative of the electronic environment of each carbon.

Purity is assessed by the absence of extraneous peaks in the spectra. The presence of signals not attributable to the target compound or the deuterated solvent indicates the presence of impurities, which can be quantified if an internal standard is used. While standard NMR can confirm the relative connectivity, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or the use of chiral resolving agents would be necessary for the definitive assignment of absolute stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted data based on typical chemical shifts for similar structural motifs.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.80 | Doublet | 3H | -CH₃ | |

| ~5.10 | Quartet | 1H | -CH(CN) | |

| ~7.10 - 7.40 | Multiplet | 3H | Ar-H | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| ~18 | -CH₃ | |||

| ~65 | -CH(CN) | |||

| ~118 | -C≡N | |||

| ~125 - 135 | Ar-C | |||

| ~150 | Ar-C-O |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure.

The most prominent and diagnostic peak is the sharp, medium-intensity absorption corresponding to the nitrile (C≡N) stretching vibration, typically found in the 2260-2240 cm⁻¹ region. The presence of the ether linkage is confirmed by the C-O-C stretching vibrations, which appear in the fingerprint region, usually around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch). Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ range, while aromatic C-H stretching appears above 3000 cm⁻¹. The C-Cl bonds of the dichlorophenyl group also produce characteristic absorptions, typically below 800 cm⁻¹.

During the synthesis of this compound, IR spectroscopy can be used to monitor the reaction's progress. For instance, in a reaction involving the formation of the nitrile group, the appearance and increase in the intensity of the characteristic C≡N peak at ~2250 cm⁻¹ would signify the conversion of starting material to the desired product.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3100-3000 | Medium-Weak | Aromatic C-H | Stretch |

| ~2980-2850 | Medium-Weak | Aliphatic C-H | Stretch |

| ~2250 | Medium-Sharp | C≡N (Nitrile) | Stretch |

| ~1580, 1470 | Medium-Strong | Aromatic C=C | Stretch |

| ~1250 | Strong | Aryl-O-C | Asymmetric Stretch |

| ~1050 | Strong | C-O-Alkyl | Symmetric Stretch |

| ~780 | Strong | C-Cl | Stretch |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₉H₇Cl₂NO, corresponding to a molecular weight of approximately 216.06 g/mol . ncats.ionih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 216. A key feature would be the isotopic pattern caused by the two chlorine atoms. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, result in a characteristic cluster of peaks for the molecular ion: [M]⁺ at m/z 216 (containing two ³⁵Cl atoms), [M+2]⁺ at m/z 218 (one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ at m/z 220 (two ³⁷Cl atoms), with an approximate intensity ratio of 9:6:1.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways would likely include:

Alpha-cleavage: Loss of the nitrile group (·CN) or the methyl group (·CH₃).

Ether bond cleavage: Fragmentation can occur at the C-O bond, leading to the formation of a dichlorophenoxy radical or cation (m/z 161) and a propanenitrile cation.

Loss of Chlorine: The loss of one or both chlorine atoms from the aromatic ring is also a possible fragmentation pathway. libretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Notes |

| 216, 218, 220 | [C₉H₇Cl₂NO]⁺ | Molecular Ion ([M]⁺, [M+2]⁺, [M+4]⁺) |

| 201, 203, 205 | [C₈H₄Cl₂NO]⁺ | Loss of ·CH₃ |

| 161, 163 | [C₆H₃Cl₂O]⁺ | Cleavage of ether bond, dichlorophenoxy cation |

| 77 | [C₆H₅]⁺ | Phenyl fragment from further degradation |

| 54 | [C₃H₄N]⁺ | Propanenitrile fragment |

Chromatographic and Separation Techniques for Research Applications

Chromatographic methods are essential for separating this compound from impurities and for resolving its constituent enantiomers.

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the chemical purity and determining the enantiomeric excess (ee) of this compound. heraldopenaccess.us

For purity analysis, a reverse-phase HPLC method is typically employed. Using a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, the compound can be separated from non-polar and polar impurities. Detection is commonly achieved using a UV detector set to a wavelength where the aromatic ring exhibits strong absorbance. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

As this compound is a chiral compound, separating its enantiomers is critical. ncats.io This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). Polysaccharide-based CSPs are commonly used for this purpose. The chiral phase interacts differently with the (R)- and (S)-enantiomers, resulting in different retention times and their separation into two distinct peaks. The enantiomeric excess is calculated from the areas of the two enantiomer peaks using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100. uma.es

Table 4: Illustrative HPLC Data for Purity and Enantiomeric Excess Analysis Hypothetical data for a sample containing both enantiomers and an impurity.

| Peak | Retention Time (min) | Peak Area | Identification |

| 1 | 4.5 | 15,000 | Impurity |

| 2 | 8.2 | 9,500,000 | (R)-enantiomer |

| 3 | 9.1 | 500,000 | (S)-enantiomer |

| Calculations | |||

| Purity | [(9,500,000 + 500,000) / (15,000 + 9,500,000 + 500,000)] x 100 | 99.85% | |

| Enantiomeric Excess | [ | 9,500,000 - 500,000 | / (9,500,000 + 500,000)] x 100 |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is highly valuable for monitoring the progress of its synthesis by analyzing the volatile components of the reaction mixture. nih.gov

For example, if the synthesis involves the reaction of 2,6-dichlorophenol (B41786) with a volatile reactant like 2-chloropropanenitrile, GC can be used to track the consumption of the volatile starting material over time. A small aliquot of the reaction mixture can be periodically sampled, diluted, and injected into the GC. Using a capillary column (e.g., a non-polar DB-1 or a medium-polarity DB-5) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the components can be separated and quantified.

By adding a known amount of a non-reactive internal standard to the mixture, the concentration of the volatile reactant can be accurately determined at different time points, providing crucial data on reaction kinetics and endpoint determination.

Table 5: Hypothetical GC Monitoring of a Synthesis Reaction Data showing the consumption of a volatile reactant over time relative to an internal standard.

| Time (hours) | Retention Time - Reactant (min) | Peak Area - Reactant | Retention Time - Int. Std. (min) | Peak Area - Int. Std. | Reactant/Std. Area Ratio |

| 0 | 3.1 | 500,000 | 5.2 | 250,000 | 2.00 |

| 1 | 3.1 | 350,000 | 5.2 | 250,000 | 1.40 |

| 2 | 3.1 | 200,000 | 5.2 | 250,000 | 0.80 |

| 4 | 3.1 | 50,000 | 5.2 | 250,000 | 0.20 |

| 6 | 3.1 | 5,000 | 5.2 | 250,000 | 0.02 |

Ultra-Performance Liquid Chromatography (UPLC) for Reaction Control

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). researchgate.net These enhancements are primarily due to the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. researchgate.net In the context of synthesizing this compound, UPLC serves as a powerful tool for real-time reaction monitoring.

By periodically injecting aliquots of the reaction mixture into the UPLC system, chemists can accurately track the consumption of reactants and the formation of the desired product and any byproducts. This allows for precise determination of the reaction endpoint, optimization of reaction conditions (such as temperature and catalyst loading), and the development of a comprehensive kinetic profile. The rapid analysis time of UPLC—often reducing run times from tens of minutes to just a few—is particularly advantageous for process control in chemical manufacturing. nih.gov

A validated, stability-indicating UPLC method would be crucial for ensuring the quality and purity of this compound. mdpi.com Method development would involve optimizing several key parameters to achieve efficient separation of the target compound from starting materials and potential impurities. researchgate.net

Table 1: Hypothetical UPLC Method Parameters for Reaction Monitoring

| Parameter | Specification | Purpose |

| Column | Reversed-Phase C18 or Phenyl-Hexyl (e.g., 100 mm × 2.1 mm, 1.7 µm) | Provides separation based on hydrophobicity, suitable for aromatic compounds. researchgate.net |

| Mobile Phase | Gradient elution with Acetonitrile and Water (each with 0.1% formic acid) | Allows for the separation of compounds with a range of polarities. mdpi.com |

| Flow Rate | 0.3 - 0.6 mL/min | Optimized for small particle columns to ensure high efficiency. mdpi.comresearchgate.net |

| Column Temp. | 30 - 40 °C | Controls viscosity and improves peak shape and reproducibility. researchgate.net |

| Detection | UV Detector at 210-220 nm | Wavelength suitable for detecting the aromatic dichlorophenoxy moiety. researchgate.netnih.gov |

| Run Time | < 5 minutes | Enables high-throughput analysis for effective reaction tracking. researchgate.net |

This analytical rigor ensures that the synthesis is efficient and that the final product meets the required purity specifications.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide profound insights into the behavior of molecules at an atomic level, complementing experimental data. These approaches are invaluable for understanding the intrinsic properties of this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. mdpi.comphyschemres.org For this compound, DFT calculations can determine its optimized molecular geometry and various electronic properties. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule. researchgate.net The MEP map identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. nih.gov This information is crucial for predicting how the molecule will interact with other reagents. nih.gov

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| HOMO Energy | EHOMO | Energy of the outermost electron orbital; relates to the ability to donate electrons. |

| LUMO Energy | ELUMO | Energy of the lowest empty electron orbital; relates to the ability to accept electrons. |

| Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and stability. researchgate.net |

| Ionization Potential | IP | The energy required to remove an electron (approximated as -EHOMO). |

| Electron Affinity | EA | The energy released when an electron is added (approximated as -ELUMO). |

| Electronegativity | χ | The power of an atom to attract electrons (-(EHOMO+ELUMO)/2). nih.gov |

| Chemical Hardness | η | Resistance to change in electron distribution ((ELUMO-EHOMO)/2). |

These computational analyses provide a fundamental understanding of the molecule's intrinsic reactivity, guiding further synthetic modifications or application studies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations describe the static electronic structure, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. uzh.ch MD simulations provide a detailed picture of the conformational flexibility of this compound and the nature of its intermolecular interactions. wvu.edu

By simulating the molecule in a solvent box (e.g., water or an organic solvent) over nanoseconds, researchers can identify the most stable, low-energy conformations. nih.gov This is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties. The simulation tracks the trajectories of all atoms based on a defined force field, which describes the potential energy of the system. uzh.ch

MD simulations are also instrumental in studying intermolecular interactions, such as van der Waals forces, π-π stacking between aromatic rings, and potential hydrogen bonds. researchgate.netnih.gov By analyzing the distances and orientations between molecules in the simulation, it is possible to characterize the strength and nature of these non-covalent interactions, which govern the condensed-phase properties of the compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. frontiersin.orgnih.gov For analogues of this compound, these models can predict the activity of new, unsynthesized compounds, thereby guiding rational drug or pesticide design. nih.govresearchgate.net

The development of a QSAR/QSPR model involves several steps:

Data Set Compilation : A series of structurally related compounds with measured biological activity (e.g., herbicidal or fungicidal activity) or a specific property is collected. nih.govresearchgate.net

Descriptor Calculation : For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These can be electronic (e.g., from DFT), topological, steric, or hydrophobic in nature. nih.gov

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the observed activity or property. sid.ir

Validation : The model's predictive power is rigorously tested using statistical metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A reliable model will have high values for both. nih.gov

For example, a 3D-QSAR study on analogues containing a 2-(2,4-dichlorophenoxy)propane moiety yielded a statistically significant model with good predictive power (r² = 0.913, q² = 0.556), which was then used to design novel compounds with enhanced herbicidal activity. nih.gov

Table 3: Common Molecular Descriptors in QSAR/QSPR Studies

| Descriptor Class | Examples | Information Encoded |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Electron distribution and reactivity. |

| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule. |

| Topological | Wiener index, Connectivity indices | Atomic connectivity and branching. nih.gov |

| Hydrophobic | LogP (Partition coefficient) | Affinity for nonpolar vs. polar environments. |

These modeling techniques accelerate the discovery process by prioritizing the synthesis of the most promising candidate molecules, saving significant time and resources.

Future Research Directions and Emerging Trends for 2 2,6 Dichlorophenoxy Propanenitrile

Exploration of Green Chemistry Methodologies for Synthesis

Currently, there is a lack of published research focusing on green chemistry approaches for the synthesis of 2-(2,6-Dichlorophenoxy)propanenitrile. Future research could significantly contribute to more sustainable synthetic practices for this and related molecules.

The probable synthetic route to this compound is the Williamson ether synthesis, involving the reaction of 2,6-dichlorophenol (B41786) with a 2-halopropanenitrile. Green chemistry principles could be applied to this synthesis in several ways:

Use of Greener Solvents: Investigations could focus on replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Research could explore microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating methods.

Atom Economy: The development of synthetic routes with higher atom economy would be a key area of research, minimizing the generation of byproducts.

Renewable Feedstocks: While the core starting materials are derived from petrochemical sources, research into synthesizing these precursors from renewable biomass would be a long-term green chemistry goal.

A hypothetical comparison of traditional versus potential green synthesis methodologies is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for this compound

| Feature | Traditional Williamson Ether Synthesis | Potential Green Chemistry Approach |

|---|---|---|

| Solvent | Acetonitrile (B52724), DMF | Water, Ethanol (B145695), or solvent-free |

| Catalyst | Strong base (e.g., NaH) | Phase-transfer catalyst, reusable solid base |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, sonication |

| Waste Profile | Organic solvent waste, salt byproducts | Reduced solvent waste, recyclable catalyst |

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

There is no specific information in the current literature on catalytic systems developed for the synthesis of this compound. This represents a significant opportunity for future research.

Advancements in catalysis could greatly improve the efficiency of its synthesis. Potential research areas include:

Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts could facilitate the reaction between the aqueous phase (containing the deprotonated phenol) and the organic phase (containing the alkyl halide), eliminating the need for anhydrous conditions and potentially more hazardous solvents.

Heterogeneous Catalysts: The development of solid-supported base catalysts could simplify product purification, as the catalyst could be removed by simple filtration and potentially reused. This would align with green chemistry principles by reducing waste.

Organocatalysis: Exploration of metal-free organocatalysts could offer an alternative to traditional base-catalyzed methods, potentially leading to milder reaction conditions and different selectivity profiles.

Future research would likely focus on catalyst screening, optimization of reaction conditions (temperature, solvent, catalyst loading), and studying the kinetics and mechanism of the catalyzed reaction to enhance yield and purity.

Investigation of Unexplored Reactivity Profiles and Transformations

The reactivity of this compound has not been detailed in the available scientific literature. Future studies could unlock its potential as a synthetic intermediate.

The molecule possesses several reactive sites that could be the focus of future investigation:

Nitrile Group Transformations: The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. Research into these transformations would expand the range of accessible derivatives.

Alpha-Position Reactivity: The proton alpha to the nitrile and ether linkage could potentially be deprotonated, allowing for the introduction of various substituents at this position.

Aromatic Ring Functionalization: The dichlorophenyl ring, while relatively electron-poor, could undergo further electrophilic or nucleophilic aromatic substitution under specific conditions, leading to more complex molecular architectures.

Systematic studies of its reactivity with various reagents would be necessary to map out its chemical behavior and potential for use in the synthesis of novel compounds.

Expansion of Synthetic Applications in Emerging Chemical Fields

Given the lack of published applications, the potential uses of this compound are entirely speculative at this stage. However, its structural motifs suggest several emerging fields where it or its derivatives could be investigated.

Medicinal Chemistry: As an identified impurity of Lofexidine (B1675026), a pharmaceutical drug, its biological activity (or lack thereof) would be a primary area of investigation. Derivatives could be synthesized and screened for various therapeutic targets. The phenoxy ether linkage is a common feature in many biologically active molecules.

Materials Science: The polar nitrile group and the halogenated aromatic ring suggest that this molecule could be explored as a building block for polymers or liquid crystals. The dichloro-substitution pattern could influence properties such as thermal stability and flame retardancy.

Agrochemicals: Many commercial herbicides and pesticides contain dichlorophenyl groups. Future research could involve synthesizing and testing derivatives of this compound for potential agrochemical applications.

Integration of Machine Learning and AI in Reaction Design and Optimization

There are no published instances of machine learning or AI being applied to the synthesis of this compound. This is a burgeoning area of chemical research with vast potential.

Future research could leverage AI in the following ways:

Retrosynthetic Analysis: AI tools could be used to propose novel synthetic routes to this compound and its derivatives, potentially identifying more efficient or greener pathways.

Reaction Condition Optimization: Machine learning models could be trained on experimental data to predict the optimal conditions (temperature, concentration, catalyst) for its synthesis, thereby maximizing yield and minimizing experimental effort.

Property Prediction: AI algorithms could be used to predict the physicochemical and biological properties of derivatives of this compound, helping to guide the design of new molecules for specific applications in medicine or materials science.

The application of these computational tools would require the generation of a foundational dataset from laboratory experiments, which underscores the need for initial synthetic and reactivity studies. A summary of potential AI applications is provided in Table 2.

Table 2: Potential Applications of AI in the Study of this compound

| AI Application | Potential Use Case | Expected Outcome |

|---|---|---|

| Retrosynthesis | Proposing alternative synthetic pathways. | More efficient, cost-effective, or sustainable routes. |

| Reaction Optimization | Predicting optimal reaction conditions. | Higher yields, reduced byproducts, faster reactions. |

| Property Prediction | Forecasting biological activity or material properties. | Prioritization of derivatives for synthesis and testing. |

常见问题

Q. What are the established synthetic routes for 2-(2,6-Dichlorophenoxy)propanenitrile, and how can reaction efficiency be optimized?

The compound is synthesized via nucleophilic substitution, where 2,6-dichlorophenol reacts with a nitrile-containing alkylating agent (e.g., acrylonitrile derivatives). Key parameters include solvent polarity (e.g., DMF or acetonitrile), temperature control (60–80°C), and catalytic bases (e.g., K₂CO₃) to enhance yield . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios to minimize by-products like unreacted phenol or over-alkylated derivatives.

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) confirm structural integrity. For example, the nitrile group (C≡N) appears as a singlet near δ 110–120 ppm in ¹³C NMR, while aromatic protons from the 2,6-dichlorophenoxy moiety resonate at δ 6.8–7.5 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (C₉H₆Cl₂NO; calc. 232.98 g/mol) and isotopic Cl patterns.

- FTIR : A sharp peak ~2240 cm⁻¹ confirms the nitrile functional group .

Q. What are the known applications of this compound in medicinal chemistry?

this compound is a precursor to Lofexidine (CAS 31036-80-3), a non-opioid α₂-adrenergic agonist used to manage opioid withdrawal. The nitrile group is critical for subsequent cyclization to form imidazoline rings in Lofexidine’s structure .

Advanced Research Questions

Q. How do microbial degradation pathways affect the environmental persistence of this compound?

In rapid sand filters, microbial consortia degrade chlorinated phenoxy compounds via hydrolytic cleavage of the ether bond, yielding 2,6-dichlorophenol and propionitrile derivatives. Degradation efficiency depends on residence time (e.g., 10.5 min in sand filters) and microbial activity, measured via total organic carbon (TOC) reduction . Advanced studies should combine HPLC-MS to track metabolite formation (e.g., 2,6-DCPP) and genomic analysis to identify degrading bacteria.

Q. What computational methods predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to enzymes like cytochrome P450. For example, the nitrile group may form hydrogen bonds with active-site residues, while the dichlorophenoxy moiety influences hydrophobic interactions. Validation via comparative NMR or X-ray crystallography is essential .

Q. How can its presence in environmental samples be quantified, and what are the detection limits?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode achieves detection limits <1 ppb. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges. Calibration curves with internal standards (e.g., deuterated analogs) improve accuracy .

Q. What are the cytotoxic mechanisms of this compound in eukaryotic cells?

In vitro assays (e.g., MTT on HepG2 cells) reveal dose-dependent cytotoxicity linked to mitochondrial dysfunction. Reactive oxygen species (ROS) generation and glutathione depletion are hypothesized mechanisms. Comparative studies with structurally related herbicides (e.g., Dichlobenil) suggest shared pathways involving oxidative stress .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。